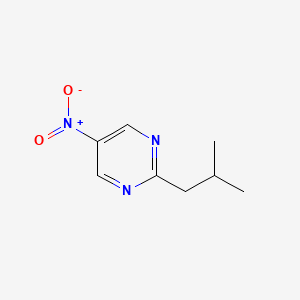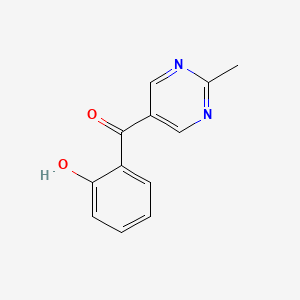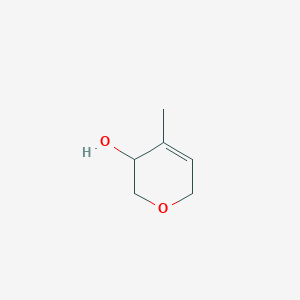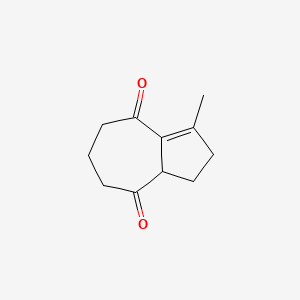![molecular formula C18H24N2O2 B14507585 3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) CAS No. 62950-83-8](/img/structure/B14507585.png)
3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) is an organic compound with the molecular formula C18H24N2O2 It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to a di(propan-1-ol) moiety through an azanediyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) typically involves the reaction of 4-anilinophenylamine with 3-chloropropan-1-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4-anilinophenylamine attacks the electrophilic carbon of 3-chloropropan-1-ol, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The azanediyl linkage and hydroxyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Azanediylbis(propan-1-ol): Similar structure but lacks the aniline and phenyl groups.
4-Anilinophenylamine: Contains the aniline and phenyl groups but lacks the di(propan-1-ol) moiety.
Bis(2-hydroxyethyl)amine: Contains two hydroxyl groups and an amine but lacks the phenyl and aniline groups.
Uniqueness
3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) is unique due to the combination of its structural features, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
62950-83-8 |
|---|---|
Formule moléculaire |
C18H24N2O2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
3-[4-anilino-N-(3-hydroxypropyl)anilino]propan-1-ol |
InChI |
InChI=1S/C18H24N2O2/c21-14-4-12-20(13-5-15-22)18-10-8-17(9-11-18)19-16-6-2-1-3-7-16/h1-3,6-11,19,21-22H,4-5,12-15H2 |
Clé InChI |
NHYXUCHSOVSDLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N(CCCO)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


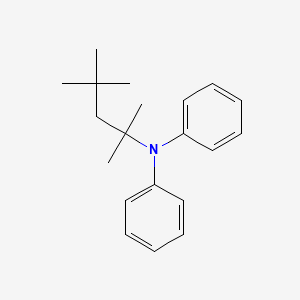
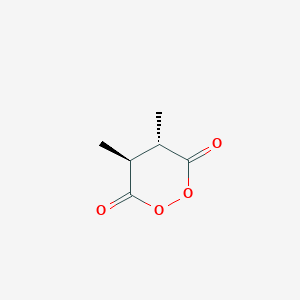
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
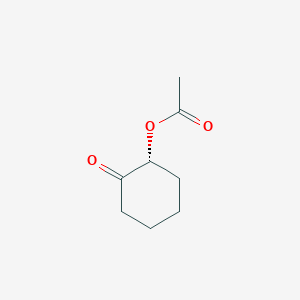

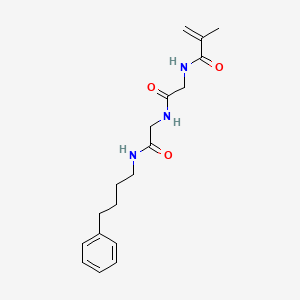
![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
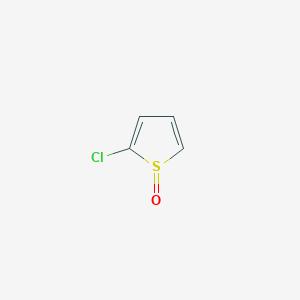
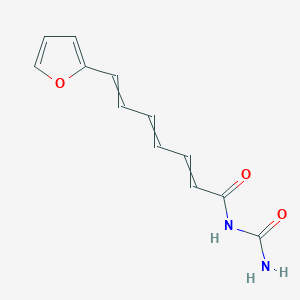
![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)
